molecular formula C17H17N3OS2 B2904686 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2034493-26-8

2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2904686
CAS No.: 2034493-26-8
M. Wt: 343.46
InChI Key: WQQNWJCBHULDMB-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2034493-26-8) is a synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a distinct molecular architecture with a benzamide core substituted with a methylsulfanyl group, linked to a pyrazole-thiophene ethyl chain . Its molecular formula is C17H17N3OS2, and it has a molecular weight of 343.47 g/mol . The presence of multiple heterocyclic systems, including the 1H-pyrazol-1-yl and thiophen-3-yl rings, classifies it within a family of structures known for diverse pharmacological potential . The compound's complexity is indicated by a topological polar surface area of 101 Ų and a computed XLogP3 of 3, suggesting favorable membrane permeability . The core structural motifs present in this reagent—the pyrazole and thiophene rings—are well-established in pharmaceutical research. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, found in compounds with a broad spectrum of reported biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties . The thiophene moiety is another common feature in bioactive molecules, often contributing to target binding affinity. This makes the compound a valuable template for constructing libraries of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or lead compound in projects aimed at developing new therapeutic agents. Potential research applications include investigating its activity as an enzyme inhibitor, exploring its interactions with biological targets via computational modeling studies due to its complex structure, and synthesizing novel analogues for biochemical evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-22-16-6-3-2-5-14(16)17(21)18-11-15(13-7-10-23-12-13)20-9-4-8-19-20/h2-10,12,15H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQNWJCBHULDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with a benzamide derivative.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reaction: The pyrazole and thiophene intermediates are then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzamide core or pyrazole/thiophene groups. Key comparisons include:

Compound Name Substituent (Benzamide Position 2) Molecular Formula Molecular Weight (g/mol) Key Features
2-(Methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide SCH₃ C₁₇H₁₇N₃OS₂ 363.47 Thiophen-3-yl, pyrazole, methylsulfanyl; potential sigma receptor affinity
2-Bromo-N-[2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl]benzamide Br C₁₆H₁₄BrN₃OS 376.3 Bromo substituent; higher molecular weight, increased lipophilicity
N-{2-[3-(Thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide CF₃ C₁₇H₁₄F₃N₃OS 365.4 Trifluoromethyl group; enhanced electron-withdrawing properties

Key Observations :

  • Electron-Donating vs. In contrast, the trifluoromethyl (CF₃) group in is strongly electron-withdrawing, which may improve metabolic stability .
  • Halogen vs. Sulfur : The bromo-substituted analogue offers higher molecular weight and polarizability, which could influence solubility and membrane permeability.
Pharmacological and Binding Properties
  • Sigma Receptor Affinity : Analogues like [¹²⁵I]PIMBA (a radioiodinated benzamide) show high affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer cells . The methylsulfanyl group in the target compound may similarly modulate receptor interactions due to sulfur’s polarizability.
  • Therapeutic Potential: Benzamides with pyrazole-thiophene motifs are explored for cancer therapy. For example, nonradioactive PIMBA inhibits prostate tumor cell colony formation in vitro , suggesting that the target compound’s heterocyclic framework could confer antiproliferative activity.

Q & A

Q. What are the key steps in synthesizing 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including amide bond formation between the benzamide and pyrazole-thiophene ethylamine moieties. Critical steps include:

  • Amide Coupling : Use of coupling agents like DCC or EDC in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to minimize hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (chloroform:methanol 7:3 ratio) .
    Optimization focuses on solvent selection (polar aprotic solvents enhance reaction rates), temperature control (ambient to 60°C), and catalyst use (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm, pyrazole C-H at δ 7.5–8.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 343.46 (C17_{17}H17_{17}N3_{3}OS2_{2}) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~2550 cm1^{-1} (S-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s kinase inhibition potential?

  • Functional Group Modification : Systematically alter the methylsulfanyl group (e.g., replace with ethylsulfonyl) or pyrazole-thiophene moiety to assess impact on kinase binding .
  • Enzyme Assays : Use fluorescence-based kinase inhibition assays (e.g., ATPase activity in EGFR or VEGFR2) to quantify IC50_{50} values .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites, correlating with experimental data .

Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Dose-Response Studies : Test the compound across a broad concentration range (nM–μM) to identify activity-specific thresholds .
  • Cell Line Profiling : Compare effects on diverse cell lines (e.g., Gram-positive vs. Gram-negative bacteria for antimicrobial activity; cancer vs. normal cells for cytotoxicity) .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify differentially expressed pathways (e.g., apoptosis markers for anticancer activity) .

Q. How can computational modeling predict metabolic stability and guide derivative synthesis?

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., oxidation of thiophene or methylsulfanyl groups) .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) using software like Schrödinger’s MetaSite .
  • Derivative Design : Prioritize modifications at predicted labile sites (e.g., fluorination of thiophene to block oxidation) .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside cell viability assays) .
  • Synthetic Challenges : Mitigate side reactions (e.g., epimerization during amide coupling) by optimizing reaction time and base strength .

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